molecular formula C11H9F5N2O2S B13849913 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide

5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide

Katalognummer: B13849913
Molekulargewicht: 328.26 g/mol
InChI-Schlüssel: YLBURUVILRLHAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the pentafluoro-l6-sulfaneyl group adds to its distinctiveness and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide typically involves the coupling reaction of aniline derivatives with isoxazole-4-carboxylic acid. Common reagents used in this process include DMAP (4-dimethylaminopyridine) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as activating agents and covalent nucleophilic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoro-l6-sulfaneyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and pentafluoro-l6-sulfaneyl group contribute to its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methyl-N-(4-(pentafluoro-l6-sulfaneyl)phenyl)isoxazole-4-carboxamide stands out due to the presence of the pentafluoro-l6-sulfaneyl group, which imparts unique chemical and biological properties

Eigenschaften

Molekularformel

C11H9F5N2O2S

Molekulargewicht

328.26 g/mol

IUPAC-Name

5-methyl-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9F5N2O2S/c1-7-10(6-17-20-7)11(19)18-8-2-4-9(5-3-8)21(12,13,14,15)16/h2-6H,1H3,(H,18,19)

InChI-Schlüssel

YLBURUVILRLHAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)S(F)(F)(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.